![molecular formula C9H6ClNO B113138 4-chloro-1H-indole-3-carbaldehyde CAS No. 876-72-2](/img/structure/B113138.png)
4-chloro-1H-indole-3-carbaldehyde
Overview
Description
4-chloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carboxaldehyde, which can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1H-indole-3-carbaldehyde, with the addition of a chlorine atom . The inherent functional groups (CO) in these compounds can undergo C–C and C–N coupling reactions and reductions easily .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including this compound, are involved in various chemical reactions. They are key precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Scientific Research Applications
Heterocyclic Compound Synthesis
4-chloro-1H-indole-3-carbaldehyde is utilized in the synthesis of new heterocyclic compounds. For instance, its reaction with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols results in the formation of triazolo(thiadiazepino)indoles, which are structurally established using X-ray diffraction methods (Vikrishchuk et al., 2019).
Formation of 1,2,4-Triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones
Another application is in the creation of a new heterocyclic system, 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones, which show promise in terms of biological activity. This process involves an unusual reaction proceeding with the release of an ammonia molecule (Vikrishchuk et al., 2020).
Pyrimido[1,2-a]indoles Formation
Reactions of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde or its derivatives with aromatic amines lead to pyrimido[1,2-a]indole derivatives. These derivatives contain two fragments of an amine per indole nucleus and their structure is confirmed by X-ray analysis (Suzdalev et al., 2013).
Gold-Catalyzed Cycloisomerizations
This compound is involved in gold(I)-catalyzed cycloisomerization processes to prepare 1H-indole-2-carbaldehydes and related compounds. These reactions are operationally simple and efficient, yielding products with a variety of substrates (Kothandaraman et al., 2011).
Synthesis of Fluorescent Materials
This compound is used in the synthesis of photoactive thiazolo[3,2-a][1,3,5]triazines and Schiff bases. These synthesized compounds exhibit significant antioxidant, electrochemical, and photophysical properties, making them suitable as organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Enantioselective Synthesis of 1,7-Annulated Indoles
It is integral to the enantioselective synthesis of 1,7-annulated indoles, offering high yields and enantioselectivities. These compounds have fluorescence properties and contain functional groups amenable to various synthetic transformations (Giardinetti et al., 2015).
Antibacterial Activities
Derivatives of this compound have been synthesized and characterized for their antibacterial activities. These derivatives exhibit inhibitory activities against both Gram-positive and Gram-negative bacteria, suggesting their potential in antibacterial applications (Carrasco et al., 2020).
Green & Sustainable Synthesis
This compound is also used in green and sustainable synthetic routes for Knoevenagel condensation, demonstrating high yields, short reaction times, and environmental friendliness (Madan, 2020).
Safety and Hazards
Future Directions
1H-Indole-3-carbaldehyde and its derivatives, including 4-chloro-1H-indole-3-carbaldehyde, have been highlighted for their role in inherently sustainable multicomponent reactions. These compounds are awaiting further exploitation in the assembly of pharmaceutically interesting scaffolds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
4-Chloroindole-3-carbaldehyde, also known as 4-Chloroindole-3-carboxaldehyde or 4-chloro-1H-indole-3-carbaldehyde, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions often result in changes at the molecular level, which can have significant effects on biological systems .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a crucial role in the plant’s defense against pathogens . .
Result of Action
Indole derivatives, including 4-Chloroindole-3-carbaldehyde, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJFNQAVTYKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542294 | |
Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876-72-2 | |
Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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